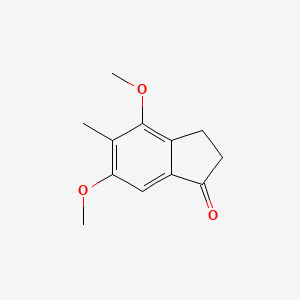

4,6-dimethoxy-5-methyl-2,3-dihydro-1H-inden-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,6-Dimethoxy-5-methyl-2,3-dihydro-1H-inden-1-one is a compound with the molecular formula C12H14O3 and a molecular weight of 206.24 . It is a solid substance at room temperature .

Synthesis Analysis

While specific synthesis methods for this compound are not available in the retrieved data, a related compound, 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one, has been synthesized by evaluating old methods and examining new ones . The synthesis involved the reaction of α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone with diverse nucleophiles under Michael addition reaction conditions .Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C12H14O3 .Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . A related compound, 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one, has a melting point of 97–99 °C .Applications De Recherche Scientifique

Antioxidant and Antihyperglycemic Agents

The compound 4,6-dimethoxy-5-methyl-2,3-dihydro-1H-inden-1-one has been studied for its application in the synthesis of coumarin derivatives containing pyrazole and indenone rings. These derivatives have shown potent antioxidant and antihyperglycemic activities. In particular, some synthesized compounds demonstrated promising DPPH radical scavenging activity, ferrous ion chelating ability, and reductive capability. Furthermore, these compounds exhibited significant antihyperglycemic activity in vivo against Streptozotocin–nicotinamide induced adult Wistar rats, indicating their potential as therapeutic agents for managing oxidative stress and hyperglycemia (Kenchappa et al., 2017).

Stability of Alkoxy-Substituted Compounds

Research into the stability of alkoxy-substituted compounds, including this compound, has revealed that such structures exhibit greater stability than their counterparts lacking methoxyl substituents. This enhanced stability is particularly evident in their resistance to dimerisation at room temperature, which is a notable property for chemical synthesis and material science applications (Bradshaw et al., 1991).

Singlet Ground State Study

A study on 4,6-dimethoxy-1,3-phenylenebis(N-tert-butyl nitroxide), a compound structurally related to this compound, investigated its EPR fine structures and revealed characteristics of triplet dinitroxides. This research provided insights into the magnetic properties of dimethoxy-substituted compounds, suggesting applications in the field of molecular magnets and spintronic devices (Kanno et al., 1993).

Unusual Thermolysis Under Microwave Conditions

The thermolysis of azacyclic allene under microwave conditions, resulting in the formation of compounds including this compound, was studied. This research highlighted novel methods for synthesizing complex organic molecules, potentially useful in pharmaceutical synthesis and material science (Anh et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

4,6-dimethoxy-5-methyl-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-7-11(14-2)6-9-8(12(7)15-3)4-5-10(9)13/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVIHVKYWYOEOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1OC)CCC2=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3As,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole-5-carboxamide](/img/structure/B2702292.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2702304.png)

![7-Chloro-8-methylimidazo[1,2-c]pyrimidine](/img/structure/B2702306.png)

![1,6,7-trimethyl-3-(4-methylbenzyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2702307.png)

![(Z)-3-ethyl-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2702308.png)

![N-(2-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2702309.png)

![Ethyl 4-[(2-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2702310.png)

![Ethyl 2-[(4-fluorobenzyl)-4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate](/img/structure/B2702314.png)